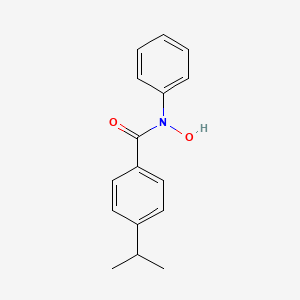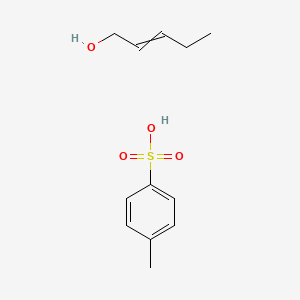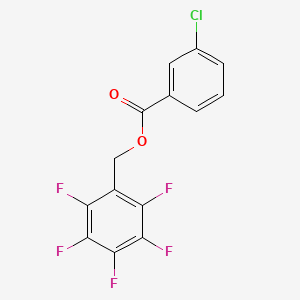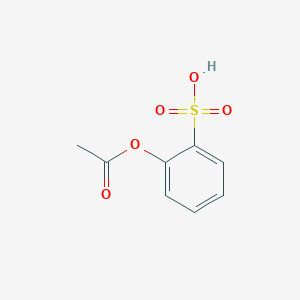
2-(Acetyloxy)benzene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetyloxy)benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of an acetyloxy group attached to the benzene ring, along with a sulfonic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)benzene-1-sulfonic acid typically involves the sulfonation of benzene followed by acetylation. The sulfonation process can be carried out using fuming sulfuric acid or sulfur trioxide in the presence of concentrated sulfuric acid . The reaction conditions usually involve heating benzene under reflux with the sulfonating agent to produce benzenesulfonic acid .
For the acetylation step, acetic anhydride is commonly used as the acetylating agent. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the formation of the acetyloxy group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors for the sulfonation and acetylation steps. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
2-(Acetyloxy)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitric acid are used for halogenation and nitration reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and various substituted aromatic compounds .
科学的研究の応用
2-(Acetyloxy)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Acetyloxy)benzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of certain enzymes. The sulfonic acid group can interact with positively charged sites on proteins, affecting their function and stability .
類似化合物との比較
Similar Compounds
Benzenesulfonic acid: Lacks the acetyloxy group and has different reactivity and applications.
p-Toluenesulfonic acid: Contains a methyl group instead of an acetyloxy group, leading to different chemical properties.
Sulfanilic acid: Contains an amino group instead of an acetyloxy group, resulting in different biological activity.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets .
特性
CAS番号 |
113661-88-4 |
|---|---|
分子式 |
C8H8O5S |
分子量 |
216.21 g/mol |
IUPAC名 |
2-acetyloxybenzenesulfonic acid |
InChI |
InChI=1S/C8H8O5S/c1-6(9)13-7-4-2-3-5-8(7)14(10,11)12/h2-5H,1H3,(H,10,11,12) |
InChIキー |
VBDFPNJHQVMOPA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=CC=C1S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14292465.png)
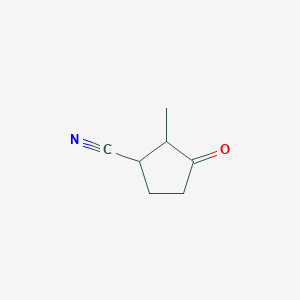
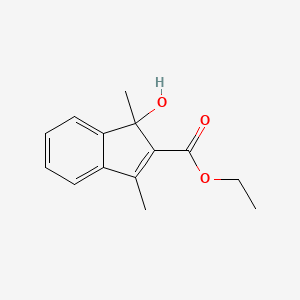
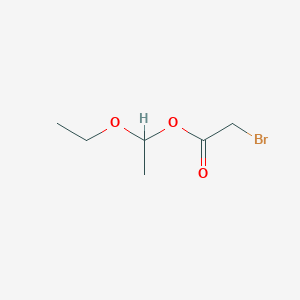
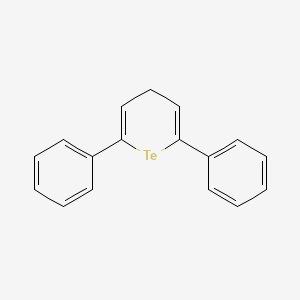
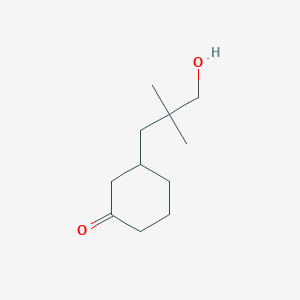
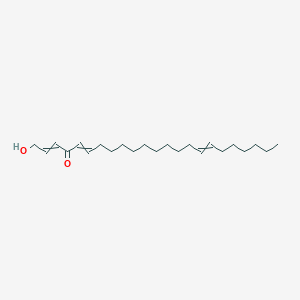


![3,3'-Sulfonylbis{6-[(4-methoxyphenyl)carbamoyl]benzoic acid}](/img/structure/B14292519.png)
![9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14292521.png)
